2-(3-azidoazetidin-1-yl)-N-ethylacetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the azido and acetamide groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The azido group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and the Staudinger reaction. The acetamide group could also undergo various transformations, such as hydrolysis to form acetic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar acetamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Nanotechnology
The azido group in 2-(3-azidoazetidin-1-yl)-N-ethylacetamide can be used to functionalize the surface of nanoparticles. This functionalization can be tailored to create nanoparticles for various applications, including medical imaging, diagnostics, and as carriers for drug molecules.
Each of these applications demonstrates the versatility and potential of This compound in scientific research. Its unique chemical structure opens up possibilities for innovation across multiple fields of study. The information provided here is based on the compound’s chemical properties and potential uses in various research fields .
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-2-9-7(13)5-12-3-6(4-12)10-11-8/h6H,2-5H2,1H3,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDYIRHPDHBABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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